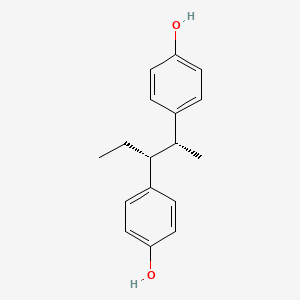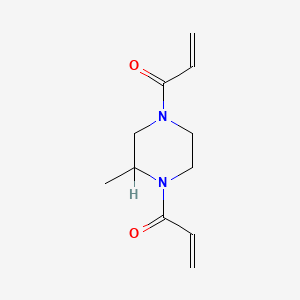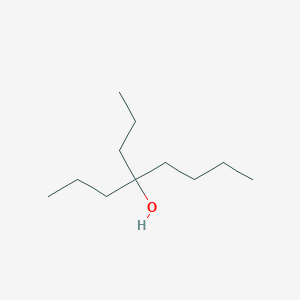
4-Methyl-2-(3-methylbut-2-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(3-methylbut-2-en-1-yl)phenol is a chemical compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . It is also known as 4-(3-methylbut-2-enyl)phenol. This compound is characterized by a phenolic structure with a methyl and a prenyl group attached to the benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-methylbut-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with 3-methyl-2-buten-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with temperature and pressure being key parameters .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(3-methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydrogen can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in halogenated phenols or other substituted derivatives .
Applications De Recherche Scientifique
4-Methyl-2-(3-methylbut-2-en-1-yl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(3-methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: This compound has a similar structure but contains a carboxylic acid group instead of a phenolic hydroxyl group.
3-Methylbut-2-en-1-ol: This compound is an alcohol with a similar prenyl group but lacks the aromatic ring.
2-Methylbut-2-en-1-yl acetate: This ester has a similar prenyl group but differs in its ester functional group.
Uniqueness
4-Methyl-2-(3-methylbut-2-en-1-yl)phenol is unique due to its combination of a phenolic hydroxyl group and a prenyl group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Propriétés
Numéro CAS |
23446-56-2 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
4-methyl-2-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C12H16O/c1-9(2)4-6-11-8-10(3)5-7-12(11)13/h4-5,7-8,13H,6H2,1-3H3 |
Clé InChI |
AYYLFIXOSLEFKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


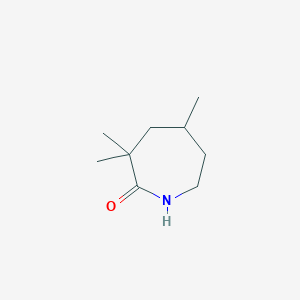

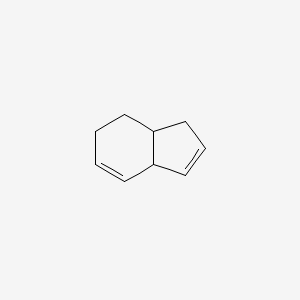

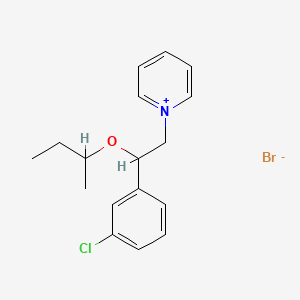
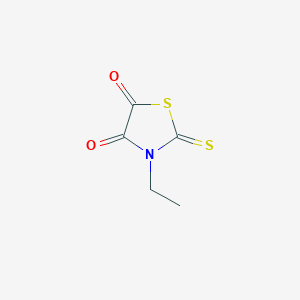
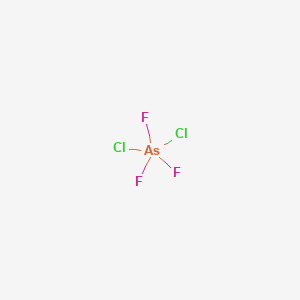
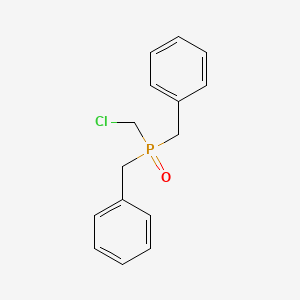
![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)

